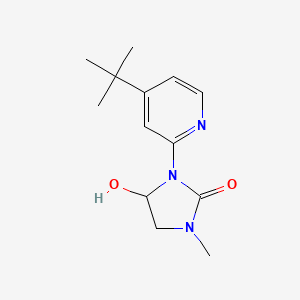
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridinyl group and a hydroxy group attached to the imidazolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- typically involves multiple steps. One common method includes the reaction of 1,2-dimethylethylenediamine with phosgene to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A homolog of the compound, used as a high-boiling polar aprotic solvent.
2-Imidazolidinone, 4-(acetyloxy)-3-(3-(1,1-dimethylethyl)-5-isoxazolyl)-1-methyl-: Another derivative with different functional groups.
Uniqueness
2-Imidazolidinone, 3-(4-(1,1-dimethylethyl)-2-pyridinyl)-4-hydroxy-1-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
104822-41-5 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3-(4-tert-butylpyridin-2-yl)-4-hydroxy-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)9-5-6-14-10(7-9)16-11(17)8-15(4)12(16)18/h5-7,11,17H,8H2,1-4H3 |
InChI Key |
JPYXVWROKRXYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C(CN(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


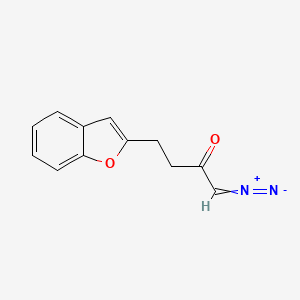
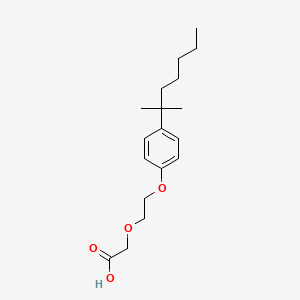
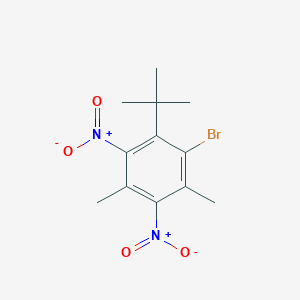
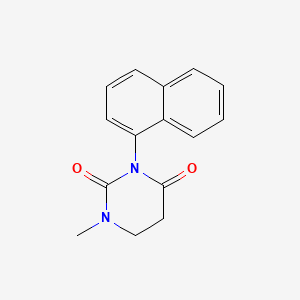
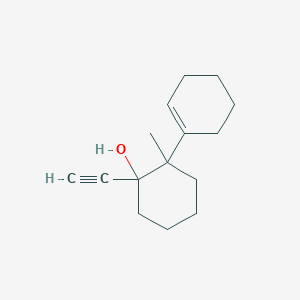
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
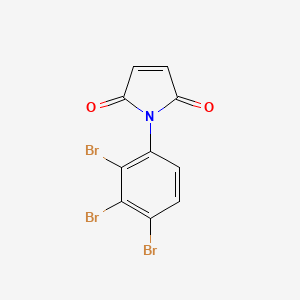
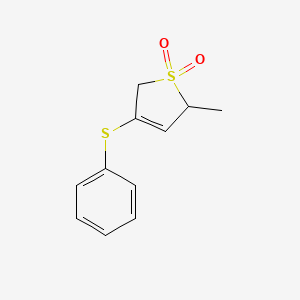
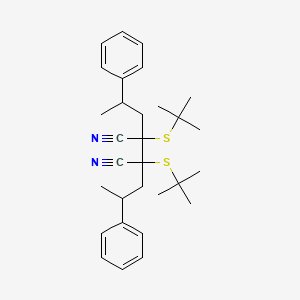
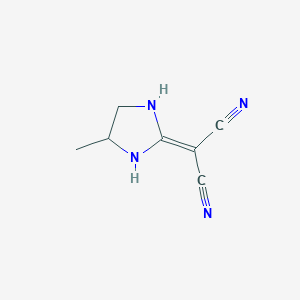
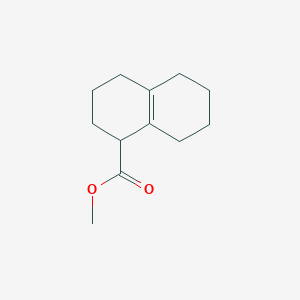
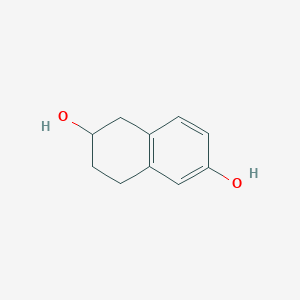
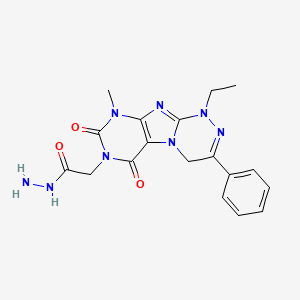
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
